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Compound of Interest

Compound Name: 4-Amino-N-phenylbenzamide

Cat. No.: B1265642 Get Quote

Technical Guide: 4-Amino-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-N-phenylbenzamide,

including its chemical identity, physicochemical properties, synthesis protocols, and known

biological activities of its derivatives. This document is intended to serve as a foundational

resource for professionals engaged in chemical research and drug discovery.

Chemical Identity and Molecular Structure
4-Amino-N-phenylbenzamide is an organic compound featuring a benzamide core structure

with an amino group substituent on one phenyl ring and the amide nitrogen linked to another

phenyl group.

IUPAC Name: 4-amino-N-phenylbenzamide

PubChem CID: 69910[1]

CAS Number: A specific CAS number for the unsubstituted 4-Amino-N-phenylbenzamide is

not consistently reported in major chemical databases. The PubChem Compound ID (CID)

69910 serves as a unique identifier.

Molecular Formula: C₁₃H₁₂N₂O[1][2]
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Canonical SMILES: C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N[2]

InChI Key: QHWDUJPWCGEBTH-UHFFFAOYSA-N[2]

Molecular Structure:

Physicochemical Properties
The following table summarizes the computed physicochemical properties of 4-Amino-N-
phenylbenzamide.

Property Value Source

Molecular Weight 212.25 g/mol PubChem

Monoisotopic Mass 212.09496 Da [2]

XLogP3 (predicted) 1.9 [2]

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 2 PubChem

Topological Polar Surface Area 55.1 Å² PubChem
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Synthesis of 4-Amino-N-phenylbenzamide
The synthesis of 4-Amino-N-phenylbenzamide is typically achieved through a two-step

process involving the formation of an amide bond followed by the reduction of a nitro group.

General Synthesis Workflow
The logical flow for the synthesis is outlined in the diagram below.

Step 1: Amide Formation

Step 2: Nitro Group Reduction

4-Nitrobenzoyl chloride

4-Nitro-N-phenylbenzamideAcylation

Aniline

4-Nitro-N-phenylbenzamide 4-Amino-N-phenylbenzamide

Reduction
(e.g., Pd/C, H₂ or SnCl₂)

Click to download full resolution via product page

Caption: General two-step synthesis pathway for 4-Amino-N-phenylbenzamide.

Detailed Experimental Protocol
This protocol describes the synthesis of 4-Amino-N-phenylbenzamide from 4-nitrobenzoyl

chloride and aniline, followed by catalytic hydrogenation.

Step 1: Synthesis of 4-Nitro-N-phenylbenzamide

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline

(1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or

tetrahydrofuran (THF).

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1

equivalents), to the solution to act as an acid scavenger.
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Acylation: Cool the mixture in an ice bath to 0°C. Slowly add a solution of 4-nitrobenzoyl

chloride (1.0 equivalent) in the same solvent dropwise to the stirred aniline solution.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon

completion, quench the reaction with water. Extract the aqueous layer with DCM. Combine

the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure. The resulting crude product, 4-Nitro-N-

phenylbenzamide, can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Step 2: Synthesis of 4-Amino-N-phenylbenzamide

Reaction Setup: Dissolve the purified 4-Nitro-N-phenylbenzamide (1.0 equivalent) from Step

1 in ethanol or methanol in a hydrogenation vessel.

Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) to the

solution.[3]

Hydrogenation: Subject the mixture to hydrogenation using a balloon filled with hydrogen gas

or a Parr hydrogenation apparatus (e.g., at 45 psi) for several hours.[3]

Reaction Monitoring: Monitor the reduction of the nitro group by TLC.

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to

remove the Pd/C catalyst.

Purification: Evaporate the filtrate in vacuo to yield the final product, 4-Amino-N-
phenylbenzamide.[3] Further purification can be achieved by recrystallization if necessary.

Biological Activity of N-Phenylbenzamide
Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1265642?utm_src=pdf-body
https://patents.google.com/patent/EP0213572B1/en
https://patents.google.com/patent/EP0213572B1/en
https://www.benchchem.com/product/b1265642?utm_src=pdf-body
https://www.benchchem.com/product/b1265642?utm_src=pdf-body
https://patents.google.com/patent/EP0213572B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While data on the unsubstituted 4-Amino-N-phenylbenzamide is limited, numerous studies

have explored the biological activities of its derivatives, revealing a versatile scaffold for drug

development, particularly in antiviral and antiprotozoal applications.

Antiviral Activity
Derivatives of N-phenylbenzamide have demonstrated significant activity against several

viruses, including Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).

Table 1: Anti-EV71 Activity of N-Phenylbenzamide Derivatives Data for 3-amino-4-

methoxybenzamide derivatives.

Compound EV71 Strain IC₅₀ (μM)
CC₅₀ (Vero
cells, μM)

Selectivity
Index (SI)

Reference

1e SZ-98 (C4) 5.7 ± 0.8 620 109 [4][5]

1e JS-52-3 (C4) 12 ± 1.2 620 52 [4][5]

1e H (C2) 11 ± 1.0 620 56 [4][5]

1e BrCr (A) 11 ± 0.9 620 56 [4][5]

Pirodavir

(Control)
SZ-98 (C4) 0.05 ± 0.0 31 ± 2.2 620 [4]

Compound 1e: 3-amino-N-(4-bromophenyl)-4-methoxybenzamide

Proposed Antiviral Mechanisms of Action
Research into N-phenylbenzamide derivatives has suggested multiple potential mechanisms of

antiviral action.

One proposed mechanism involves the upregulation of the host antiviral protein APOBEC3G

(A3G), a cytidine deaminase that inhibits viral replication.
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Pharmacological Intervention

Host Cell

N-Phenylbenzamide
Derivative (IMB-0523)

APOBEC3G Gene
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Upregulates
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Caption: Upregulation of APOBEC3G by an N-phenylbenzamide derivative to inhibit HBV.

Another mechanism involves direct interaction with the virus particle. Studies suggest that

some N-phenylbenzamide compounds act as capsid binders, stabilizing the virion and

preventing the conformational changes required for uncoating and release of the viral genome

into the host cell.[6][7]

Table 2: Anti-CVA9 Activity of N-Phenylbenzamide Derivatives

Compound EC₅₀ (μM)
CC₅₀ (A549
cells, μM)

Selectivity
Index (SI)

Reference

CL213 1 140 140 [6]

Compound CL213 is an N-phenylbenzamide derivative.

Antiprotozoal Activity
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Derivatives of N-phenylbenzamide have also been investigated as potential agents against

kinetoplastid parasites like Trypanosoma brucei, the causative agent of African

trypanosomiasis. These compounds are thought to act as DNA minor groove binders,

particularly targeting the AT-rich kinetoplast DNA (kDNA) of the parasite, which disrupts

essential DNA functions and leads to parasite death.[8]

Conclusion
4-Amino-N-phenylbenzamide is a valuable chemical entity whose core structure is featured in

a variety of biologically active molecules. While comprehensive data on the parent compound

is not widely available, its derivatives have shown significant promise as antiviral and

antiprotozoal agents. The synthetic accessibility of this scaffold and the diverse mechanisms of

action exhibited by its analogues make it a compelling starting point for further research and

development in medicinal chemistry and drug discovery. The protocols and data presented in

this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of

the N-phenylbenzamide class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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